Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate
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Description
Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antianxiety Agent Research
Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate has been researched for its potential as an antianxiety agent. In a study, compounds related to this chemical, such as Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, showed high affinity for central benzodiazepine receptors and displayed partial agonist activity in vitro. This compound exhibited promising activity in various animal models of anxiety and was devoid of typical benzodiazepine side effects (Anzini et al., 2008).
Anticancer Activity
This compound derivatives have been synthesized and tested for their anticancer activity. For instance, a series of thiazole compounds were synthesized and evaluated for anticancer activity against breast cancer cells. These compounds, derived from this compound, showed promising results in terms of their anticancer potential (Sonar et al., 2020).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and chemical properties of this compound and its derivatives. For example, an improved method for the synthesis of related compounds was developed, showcasing the chemical versatility and potential for diverse applications in research and industry (Zhou, 2009).
Antimicrobial and Antioxidant Studies
This compound derivatives have been investigated for their antimicrobial and antioxidant properties. Studies have synthesized and characterized various derivatives and evaluated them for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate activity against test microorganisms and displayed potential as therapeutic agents (Başoğlu et al., 2013).
Optoelectronic Applications
Research into the use of this compound in optoelectronics has also been conducted. Studies involving the synthesis, crystal structure, and electronic properties of derivatives indicate potential applications in optoelectronics. These compounds' nonlinear optical properties suggest they could be useful in developing new materials for technological applications (Haroon et al., 2020).
Properties
IUPAC Name |
ethyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHIBZDQVVYKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205783 |
Source
|
Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53101-05-6 |
Source
|
Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53101-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.